molecular formula C9H6ClN5O B14245551 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- CAS No. 394652-86-9

1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-

Cat. No.: B14245551
CAS No.: 394652-86-9
M. Wt: 235.63 g/mol
InChI Key: WUBKAMSOBJYHTH-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom and a furan ring substituent. Its distinct chemical properties make it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under controlled conditions. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[4,3-c]pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a more potent inhibitor compared to its analogs .

Properties

CAS No.

394652-86-9

Molecular Formula

C9H6ClN5O

Molecular Weight

235.63 g/mol

IUPAC Name

7-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

InChI

InChI=1S/C9H6ClN5O/c10-6-4-7-13-14-8(5-2-1-3-16-5)15(7)9(11)12-6/h1-4H,(H2,11,12)

InChI Key

WUBKAMSOBJYHTH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2C(=NC(=C3)Cl)N

Origin of Product

United States

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